CADMIUM BORATE

Descripción general

Descripción

CADMIUM BORATE is a chemical compound formed from boric acid and cadmium. Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron, while cadmium is a transition metal. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Boric acid can be prepared by reacting borax (sodium tetraborate decahydrate) with a mineral acid such as hydrochloric acid. The chemical equation for this reaction is:

Na2B4O7⋅10H2O+2HCl→4B(OH)3+2NaCl+5H2O

Actividad Biológica

Cadmium borate is a compound that has garnered interest due to its potential biological activities and applications in various fields, including materials science and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Composition and Properties

This compound is typically represented by the formula and is known for its unique structural properties. It is synthesized through various methods, including solid-state sintering and wet chemical reactions. The compound exhibits notable optical properties, making it suitable for applications in radiation dosimetry and optical communication technologies .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 202.4 g/mol |

| Melting Point | 700°C |

| Density | 4.0 g/cm³ |

| Optical Band Gap | Varies (dependent on doping) |

| Gamma Sensitivity | Twice that of TLD-100 |

Toxicological Profile

Cadmium is a known toxic heavy metal that poses significant health risks, including reproductive toxicity and carcinogenic effects. Studies have shown that cadmium can induce oxidative stress and DNA damage in various cell types. Conversely, boron compounds, including boric acid, have been studied for their protective effects against heavy metal toxicity.

Case Study: Protective Effects of Boric Acid

A study investigated the protective effects of boric acid against cadmium-induced genotoxicity in V79 cell cultures. The findings indicated that low concentrations of boric acid significantly reduced DNA strand breaks and micronuclei formation caused by cadmium exposure . This suggests that boron may mitigate some adverse effects associated with cadmium toxicity.

Reproductive Toxicity Studies

Research has assessed the reproductive toxicity of cadmium and boron in animal models. In one study, male rats were exposed to varying doses of cadmium chloride and borax (a source of boron). The results indicated no significant reproductive toxicity at the tested concentrations, suggesting that while cadmium poses risks, the presence of boron may offer some protective benefits .

Antibacterial Properties

Recent investigations into this compound glasses have revealed promising antibacterial characteristics. A study highlighted the optical parameters and antibacterial efficacy of copper-doped this compound glasses, indicating their potential use in medical applications where bacterial resistance is critical .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Response : Cadmium induces oxidative stress, leading to cellular damage. Boron compounds may counteract this effect by enhancing antioxidant enzyme activity.

- DNA Repair Mechanisms : Boron has been shown to play a role in DNA repair processes, potentially mitigating the genotoxic effects of cadmium exposure.

- Cellular Signaling Pathways : Research indicates that boron compounds may influence cellular signaling pathways involved in apoptosis and cell proliferation .

Table 2: Summary of Biological Effects

Aplicaciones Científicas De Investigación

Optical Applications

Cadmium borate exhibits significant optical properties that make it suitable for various applications:

- Nonlinear Optical Materials : this compound is utilized in nonlinear optical (NLO) applications due to its ability to generate second harmonic generation (SHG). This property is crucial for developing frequency-doubling lasers and other optical devices. For instance, Magnesium this compound (MCB) has been synthesized and characterized for its SHG efficiency, making it a promising candidate for NLO applications .

- Luminescent Materials : Doping this compound with transition metals such as cobalt enhances its luminescent properties. Research indicates that Co doped this compound exhibits photoluminescence with potential applications in optoelectronic devices . The yellowish-green emission observed in these materials can be harnessed in light-emitting diodes (LEDs) and display technologies.

Structural Properties and Synthesis

The structural characteristics of this compound contribute to its functional properties:

- Crystal Growth : High-pressure synthesis methods have been employed to obtain single crystals of this compound. For example, the hydrous form was produced under high-pressure conditions, revealing intricate crystal structures that enhance its optical qualities .

- Characterization Techniques : Various techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) are used to analyze the crystalline nature and morphology of this compound materials. These analyses confirm the presence of different coordination states of boron, which affect the optical properties .

Luminescent Studies

A study focused on Co doped this compound nanopowder demonstrated its potential for luminescent applications. The research highlighted the successful substitution of Co ions into the cadmium sites, leading to enhanced luminescence properties suitable for optoelectronic applications .

| Property | Value |

|---|---|

| Emission Color | Yellowish Green |

| Doping Ion | Co |

| Application | Optoelectronics |

Nonlinear Optical Properties

Research on Magnesium this compound (MCB) emphasized its effectiveness in SHG processes. The material was synthesized via slow evaporation techniques, showcasing promising SHG efficiency that could be utilized in laser technology .

| Characteristic | Measurement |

|---|---|

| UV Cut-off Wavelength | 240 nm |

| Band Gap | Estimated |

| SHG Efficiency | High |

Propiedades

IUPAC Name |

cadmium(2+);diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Cd/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUWPYXSYBTWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

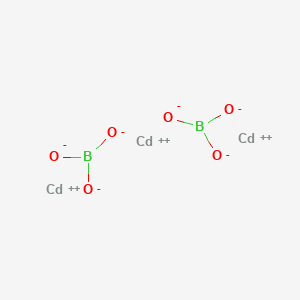

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Cd+2].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Cd3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099825 | |

| Record name | Boric acid (H3BO3) cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51222-60-7, 13701-66-1 | |

| Record name | Boric acid, cadmium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051222607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, cadmium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H3BO3) cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, cadmium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.